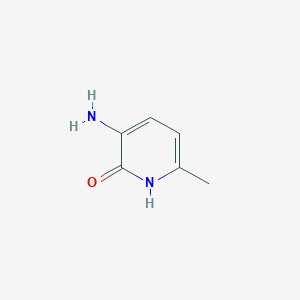

3-Amino-6-methylpyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-3-5(7)6(9)8-4/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTKLLIHUWHIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569014 | |

| Record name | 3-Amino-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-79-9 | |

| Record name | 3-Amino-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-6-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-6-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Amino-6-methylpyridin-2-ol, a valuable pyridine derivative in medicinal chemistry and drug development. This document details the core synthetic strategy, including experimental protocols for key reactions, and presents quantitative data in a structured format.

Core Synthesis Strategy: A Two-Step Approach

The most established and efficient synthesis of this compound is achieved through a two-step process. This pathway commences with the nitration of the readily available starting material, 6-methylpyridin-2-ol. The resulting intermediate, 6-methyl-3-nitropyridin-2-ol, is then subjected to a reduction of the nitro group to yield the final amino product.

Caption: Overall synthesis pathway for this compound.

Step 1: Nitration of 6-Methylpyridin-2-ol

The initial step involves the electrophilic nitration of the pyridine ring of 6-methylpyridin-2-ol. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). The directing effects of the existing substituents on the pyridine ring favor the introduction of the nitro group at the 3-position.

Experimental Protocol: Nitration

Materials:

-

6-methylpyridin-2-ol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 6-methylpyridin-2-ol to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

-

Add the nitrating mixture dropwise to the solution of 6-methylpyridin-2-ol in sulfuric acid, keeping the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with an organic solvent.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methyl-3-nitropyridin-2-ol.

-

The crude product can be further purified by recrystallization or column chromatography.

| Parameter | Value/Condition |

| Reactants | 6-methylpyridin-2-ol, Nitric Acid, Sulfuric Acid |

| Temperature | 0-5 °C (during addition) |

| Reaction Time | Monitored by TLC |

| Work-up | Quenching on ice, neutralization, extraction |

| Purification | Recrystallization or Column Chromatography |

Step 2: Reduction of 6-Methyl-3-nitropyridin-2-ol

The second and final step is the reduction of the nitro group of 6-methyl-3-nitropyridin-2-ol to the corresponding amino group, yielding this compound. Several reduction methods are effective for this transformation, with catalytic hydrogenation being a common and high-yielding approach.

Experimental Protocol: Catalytic Hydrogenation

This method utilizes hydrogen gas in the presence of a palladium catalyst on an activated charcoal support. It is a clean and efficient method for the reduction of aromatic nitro groups.

Materials:

-

6-methyl-3-nitropyridin-2-ol (referred to as 6-Hydroxy-5-nitro-2-picoline in some literature)

-

Palladium on activated charcoal (10% Pd-C)

-

Methanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

Dissolve 6-methyl-3-nitropyridin-2-ol in methanol in a suitable hydrogenation vessel.

-

Carefully add the 10% Pd-C catalyst to the solution.

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for the specified duration (e.g., 12 hours).

-

Monitor the reaction for the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

| Parameter | Value/Condition | Reference |

| Reactant | 6-Hydroxy-5-nitro-2-picoline | [1] |

| Catalyst | Palladium on activated charcoal | [1] |

| Solvent | Methanol | [1] |

| Hydrogen Pressure | 750.075 - 4500.45 Torr | [1] |

| Reaction Time | 12 hours | [1] |

| Yield | 99% | [1] |

Alternative Reduction Methods

While catalytic hydrogenation is highly effective, other reduction methods can also be employed:

-

Reduction with Tin(II) Chloride (SnCl₂): The nitro group can be reduced using stannous chloride in the presence of a strong acid like hydrochloric acid.

-

Reduction with Iron (Fe) in Acidic Medium: A classic method involves the use of iron powder in the presence of an acid such as acetic acid or hydrochloric acid.

-

Reduction with Sodium Dithionite (Na₂S₂O₄): This reagent offers a milder, metal-free alternative for the reduction of nitroarenes.

Caption: Experimental workflow for the catalytic hydrogenation step.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence of nitration followed by reduction. The described protocols, particularly the high-yielding catalytic hydrogenation for the reduction step, provide a robust framework for the laboratory-scale production of this important chemical intermediate. Researchers and drug development professionals can utilize this guide to efficiently access this compound for further derivatization and incorporation into novel molecular entities.

References

An In-depth Technical Guide to the Chemical Properties of 3-Amino-6-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methylpyridin-2-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the amino and hydroxyl groups on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, and discusses its potential biological significance.

Core Chemical Properties

A summary of the fundamental chemical properties of this compound is presented in the table below. It is important to note that while the basic identifiers are readily available, detailed experimental data for some physical properties remain limited in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 52334-79-9 | [1][2][3][4] |

| Molecular Formula | C₆H₈N₂O | [1][2][3][4] |

| Molecular Weight | 124.14 g/mol | [1][2][3][4] |

| Appearance | Not explicitly reported | |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported | |

| Solubility | Not explicitly reported |

Synthesis

The primary synthetic route reported for this compound involves the reduction of a nitro-substituted precursor.

Synthesis from 6-Hydroxy-5-nitro-2-picoline

A common method for the preparation of this compound is the reduction of 6-Hydroxy-5-nitro-2-picoline.[5] This transformation is a standard procedure in organic synthesis for converting an aromatic nitro group to an amino group.

Experimental Protocol: Reduction of 6-Hydroxy-5-nitro-2-picoline (General Procedure)

-

Dissolution: Dissolve 6-Hydroxy-5-nitro-2-picoline in a suitable solvent such as ethanol, methanol, or ethyl acetate in a reaction vessel designed for hydrogenation.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

-

Hydrogenation: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically from a balloon or at a set pressure) at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not explicitly available in the reviewed literature. For definitive structural confirmation, these analytical techniques would be essential. Commercial suppliers of this compound may offer access to such data upon request.[6]

Potential Biological Activity and Applications

While specific biological studies on this compound are limited, the broader class of aminopyridine and aminopyridin-2-one derivatives has been extensively investigated for a range of biological activities, particularly as kinase inhibitors.

Kinase Inhibition

The 3-aminopyridin-2-one scaffold has been identified as a promising starting point for the development of inhibitors for various kinases, including Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key targets in cancer therapy.[7] The structural similarity of this compound to this scaffold suggests it could serve as a valuable fragment or starting material in the design of novel kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A common method to assess the inhibitory potential of a compound against a specific kinase is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]

-

Reaction Setup: In a microplate, combine the target kinase, a biotinylated substrate peptide, and the test compound (this compound or its derivatives) in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Detection: After a set incubation period, add a detection mixture containing a europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.

-

Measurement: Read the plate on an HTRF-compatible reader to measure the fluorescence resonance energy transfer (FRET) signal, which is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Cytotoxicity Evaluation

As a preliminary step in drug discovery, it is crucial to evaluate the cytotoxic effects of new chemical entities. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay (General)

The following is a generalized protocol for assessing the cytotoxicity of a compound using the MTT assay.[9]

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion

This compound is a chemical entity with confirmed basic structural properties. While detailed experimental data on its physical and spectroscopic properties are not widely published, its synthesis from 6-Hydroxy-5-nitro-2-picoline is a feasible route. The structural relationship of this compound to known kinase inhibitor scaffolds suggests its potential as a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to fully characterize its chemical and biological properties.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. store.p212121.com [store.p212121.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 52334-79-9|this compound| Ambeed [ambeed.com]

- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of aminopyrimidyl-indoles structurally related to meridianins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-6-methylpyridin-2-ol CAS number and structure

A comprehensive technical guide on 3-Amino-6-methylpyridin-2-ol, prepared for researchers, scientists, and professionals in drug development. This document provides in-depth information on its chemical properties, structure, and synthesis, with a focus on its relevance in scientific research.

Core Compound Information

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry due to its presence in various biologically active compounds.[1] Derivatives of 3-aminopyridin-2(1H)-one are noted for their potential as biologically active compounds, exhibiting properties such as antiradical and cytoprotective activities.[2]

Chemical Structure and CAS Number

The definitive identifier for this compound is its CAS number.

-

Canonical SMILES: CC1=CC=C(C(=O)N1)N[6]

A hydrochloride salt of this compound is also available, with the CAS number 1257665-17-0.[6][7]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of key physicochemical data for related aminopyridine compounds is presented below. Data for the specific title compound is limited; therefore, properties of structurally similar molecules are provided for context.

| Property | 2-Amino-6-methylpyridine | 3-Amino-2-methylpyridine | 6-Methylpyridin-2-ol |

| CAS Number | 1824-81-3[8][9][10] | 3430-10-2[11] | 3279-76-3 |

| Molecular Formula | C6H8N2[9] | C6H8N2[11] | C6H7NO |

| Molecular Weight | 108.14 g/mol [8][9] | 108.14 g/mol [11] | 109.13 g/mol [12] |

| Melting Point | 40-44 °C[8][9] | - | 164-167 °C |

| Boiling Point | 208-209 °C[8] | - | - |

| Appearance | Yellow Crystalline Solid[9] | Solid | - |

Synthesis and Experimental Protocols

Synthesis from 6-Hydroxy-5-nitro-2-picoline

One of the known synthetic pathways to produce this compound involves the reduction of the nitro group of 6-Hydroxy-5-nitro-2-picoline.[5] This is a common method for introducing an amino group onto an aromatic ring.

General Experimental Protocol (Hypothetical Reduction):

-

Dissolution: The starting material, 6-Hydroxy-5-nitro-2-picoline, is dissolved in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the mixture.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often under pressure, and stirred at room temperature or with gentle heating.

-

Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure.

-

Purification: The crude product is purified, commonly through recrystallization or column chromatography, to yield the final this compound.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

Aminopyridine scaffolds are of significant interest in medicinal chemistry and drug discovery.[13] They serve as crucial intermediates and building blocks for synthesizing a wide range of pharmaceutical compounds.[14][15]

Potential Therapeutic Areas:

-

Oncology: Certain aminopyridine and aminopyrimidine derivatives have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which is a target in hepatocellular carcinoma.[16]

-

Inflammatory Conditions: Analogues of 2-amino-4-methylpyridine have been synthesized and evaluated as potential inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[17]

-

Neurological Disorders: Research into 3-Amino-6-methoxy-2-methylpyridine suggests its utility as an intermediate in developing pharmaceuticals for neurological conditions.[14][15]

-

Antiviral and Antimicrobial Agents: Some derivatives of 3-aminopyridin-2(1H)-one have demonstrated antiviral activity.[2] The broader class of aminopyridines is also explored for activity against neglected tropical diseases.[13]

Caption: Key areas of research involving aminopyridine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. store.p212121.com [store.p212121.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1257665-17-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 9. alkalimetals.com [alkalimetals.com]

- 10. 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE | Amines & Amine Salts | Article No. 1048D [lobachemie.com]

- 11. 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 16. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Amino-6-methylpyridin-2-ol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-Amino-6-methylpyridin-2-ol. Due to the limited availability of published experimental data for this specific molecule, this document will present a representative dataset and detailed experimental protocols based on established methodologies for similar pyridinol derivatives. The information herein is intended to serve as a practical resource for researchers, scientists, and professionals in drug development for the identification and characterization of this and structurally related compounds.

The guide is structured to deliver in-depth information on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes tabulated data, thorough experimental procedures, and visual diagrams to facilitate a clear understanding of the spectroscopic analysis workflow and data interpretation.

Chemical Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the anticipated ¹H and ¹³C NMR spectral data for this compound, based on chemical shift predictions and data from analogous structures.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | OH |

| ~7.0 | d | 1H | H-4 |

| ~6.0 | d | 1H | H-5 |

| ~4.5 | br s | 2H | NH₂ |

| ~2.2 | s | 3H | CH₃ |

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 (C-OH) |

| ~145 | C-6 (C-CH₃) |

| ~125 | C-4 |

| ~115 | C-3 (C-NH₂) |

| ~105 | C-5 |

| ~20 | CH₃ |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: The NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a 90° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Approximately 1024 scans are accumulated for a well-resolved spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. A Fourier transform is applied, followed by phase and baseline corrections to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (CH₃) |

| 1650-1600 | Strong | C=C stretching (aromatic ring) |

| 1600-1550 | Strong | N-H bending |

| 1450-1350 | Medium | C-H bending (CH₃) |

| 1250-1150 | Strong | C-O stretching |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Mass Spectral Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 124 | 100 | [M]⁺ (Molecular Ion) |

| 109 | 80 | [M - CH₃]⁺ |

| 95 | 60 | [M - NH]⁺ |

| 81 | 40 | [M - HNCO]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis.

Hypothetical Mass Spectrometry Fragmentation

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Hypothetical MS fragmentation pathway.

Solubility Profile of 3-Amino-6-methylpyridin-2-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-6-methylpyridin-2-ol, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its expected solubility in various solvents, a detailed experimental protocol for solubility determination, and a visualization of its synthesis pathway.

Introduction

This compound is a substituted pyridinol derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility is crucial for designing synthetic routes, developing purification strategies, and formulating products. This guide addresses the current lack of publicly available, quantitative solubility data for this specific compound by providing a predictive framework based on the known behavior of similar aminopyridine derivatives and a standardized methodology for its experimental determination.

Predicted Solubility of this compound

Based on these trends, the following table summarizes the expected solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions and experimental verification is essential.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Moderately Soluble | The amino and hydroxyl groups can form hydrogen bonds with water. The methyl group may slightly decrease aqueous solubility. |

| Methanol | Soluble | The polar nature of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate dissolution. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many organic compounds.[1] |

| Dimethylformamide (DMF) | Soluble | DMF is another highly polar aprotic solvent capable of solvating a wide range of compounds.[1] | |

| Acetone | Soluble | Acetone's polarity should allow for good solubility.[2] | |

| Acetonitrile | Soluble | Acetonitrile is a common solvent for polar organic molecules.[1] | |

| Nonpolar | Toluene | Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar aromatic solvents. |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane is unlikely to dissolve the polar this compound to any significant extent. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is recommended. This protocol provides a standardized procedure that can be adapted for various solvents and temperatures.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired solvent. Ensure there is undissolved solid at the bottom of each vial to confirm saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried residue is achieved.

-

The difference in weight gives the mass of the dissolved this compound.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), and specify the temperature at which the measurement was performed.

-

Synthesis Pathway of this compound

A potential synthetic route to this compound involves the reduction of a nitro-substituted precursor.[3] The following diagram illustrates this key transformation.

Caption: Synthesis of this compound via reduction.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for the scientific community. While quantitative data is yet to be published, the provided predictions and the detailed experimental protocol offer a solid starting point for researchers. The visualized synthesis pathway and experimental workflow further aid in the practical application of this information. It is anticipated that this guide will facilitate further research and application of this promising compound.

References

An In-depth Technical Guide to the Stability and Degradation of 3-Amino-6-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific stability and degradation pathways of 3-Amino-6-methylpyridin-2-ol is limited. This guide provides a comprehensive framework based on established principles of pharmaceutical stability testing and forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines. The experimental protocols, data, and degradation pathways presented herein are illustrative and intended to serve as a practical template for the investigation of this, or structurally similar, novel compounds.

Introduction

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Understanding how a molecule degrades under various environmental conditions is a regulatory necessity and a scientific prerequisite for developing a stable and robust drug product.[1][2][3] Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance to identify its likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[1][4] This process is fundamental to the development and validation of stability-indicating analytical methods.[3]

This technical guide outlines a systematic approach to evaluating the stability and degradation of this compound, a substituted pyridinol derivative. While specific data for this compound is scarce, this document details the requisite experimental protocols and analytical strategies necessary for a thorough investigation. For context, the related compound 2-Amino-6-methylpyridine is reported to be stable under normal conditions but may be sensitive to strong heating.[5]

Physicochemical Properties of this compound

A comprehensive stability study begins with understanding the fundamental physicochemical properties of the molecule.

| Property | Predicted / Known Value | Source |

| Chemical Formula | C₆H₈N₂O | [6] |

| Molecular Weight | 124.14 g/mol | [6] |

| Appearance | (Not specified, likely a solid) | - |

| pKa | (Not specified) | - |

| Solubility | (Not specified) | - |

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to accelerate the degradation of the drug substance to generate its potential degradation products.[7] As per ICH guideline Q1A(R2), stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[8] The goal is typically to achieve 5-20% degradation of the API to ensure that the degradation products are generated in sufficient quantities for detection and characterization without being overly complex.[8][9][10]

General Experimental Workflow

The overall process for conducting a forced degradation study is systematic, beginning with stress sample generation and concluding with the structural elucidation of identified degradants.

Caption: General workflow for a forced degradation study.

Experimental Protocols

The following protocols are illustrative and should be optimized based on the observed stability of this compound. A control sample (unstressed) should be analyzed alongside all stressed samples.

-

Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of methanol and 0.1 M hydrochloric acid.

-

Incubation: Heat the solution in a water bath at 60°C for 24 hours.

-

Neutralization & Dilution: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

-

Analysis: Analyze immediately by HPLC-UV/PDA.

-

Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of methanol and 0.1 M sodium hydroxide.

-

Incubation: Maintain the solution in a water bath at 60°C for 8 hours.

-

Neutralization & Dilution: At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, cool to room temperature, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

-

Analysis: Analyze immediately by HPLC-UV/PDA.

-

Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of methanol and 3% (v/v) hydrogen peroxide.

-

Incubation: Store the solution at room temperature, protected from light, for 24 hours.

-

Dilution: At specified time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

-

Analysis: Analyze immediately by HPLC-UV/PDA.

-

Preparation: Place a thin layer of the solid drug substance in a petri dish.

-

Incubation: Expose the sample to dry heat in an oven at 80°C for 48 hours.

-

Sample Preparation for Analysis: At specified time points, withdraw a portion of the solid, dissolve it in the mobile phase, and dilute to a final concentration of approximately 100 µg/mL.

-

Analysis: Analyze by HPLC-UV/PDA.

-

Preparation: Place a thin layer of the solid drug substance and a solution (100 µg/mL in methanol/water) in separate, appropriate transparent containers.

-

Exposure: Expose the samples to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Sample Preparation for Analysis: Prepare the solid sample as described for thermal degradation. The solution sample can be injected directly.

-

Analysis: Analyze by HPLC-UV/PDA.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for separating and quantifying the drug substance from its degradation products.[3]

Stability-Indicating HPLC-UV/PDA Method (Hypothetical)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | PDA Detector at 275 nm (or λmax) |

| Injection Vol. | 10 µL |

Characterization of Degradation Products

Structural elucidation of impurities is a critical step in the safety assessment.

-

LC-MS/MS: This technique is invaluable for obtaining the molecular weights of degradation products and providing initial structural information through fragmentation patterns.[11][12][13] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the degradants.[12]

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation.[14][15] After isolation of a degradation product (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can definitively map the molecular structure.[14]

Data Presentation: Summary of Forced Degradation Results

Quantitative data from forced degradation studies should be systematically tabulated to provide a clear overview of the molecule's stability profile.

| Stress Condition | Time (hours) | Assay of API (%) | % Degradation | No. of Degradants | Major Degradant (RT, min) | Mass Balance (%) |

| Control | 0 | 99.8 | 0.0 | 0 | - | 100.0 |

| 0.1 M HCl @ 60°C | 24 | 85.2 | 14.6 | 2 | 12.5 (DP1) | 99.5 |

| 0.1 M NaOH @ 60°C | 8 | 81.7 | 18.1 | 3 | 9.8 (DP2), 15.1 (DP3) | 99.2 |

| 3% H₂O₂ @ RT | 24 | 90.5 | 9.3 | 2 | 20.3 (DP4) | 99.8 |

| Thermal @ 80°C | 48 | 96.3 | 3.5 | 1 | 12.5 (DP1) | 99.9 |

| Photolytic | - | 92.1 | 7.7 | 1 | 22.4 (DP5) | 99.6 |

API: Active Pharmaceutical Ingredient; RT: Retention Time; DP: Degradation Product

Hypothetical Degradation Pathway

Based on the chemical structure of this compound, several degradation pathways can be postulated. The presence of amino, hydroxyl, and methyl groups on an aromatic pyridine ring suggests susceptibility to hydrolysis and oxidation.

Caption: Hypothetical degradation pathways for this compound.

Conclusion

This guide provides a comprehensive framework for systematically investigating the stability and degradation of this compound. By employing forced degradation methodologies in line with ICH guidelines, researchers can effectively identify potential degradation products, understand the molecule's intrinsic stability, and develop validated, stability-indicating analytical methods.[2][8] The structural elucidation of degradants using advanced analytical techniques like LC-MS/MS and NMR is paramount for ensuring the safety and quality of any potential drug product.[12][14][16] The successful execution of these studies is a foundational step in the journey of drug development and regulatory submission.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. acdlabs.com [acdlabs.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomerism and Isomers of 3-Amino-6-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric forms and potential isomers of 3-amino-6-methylpyridin-2-ol. Due to the limited direct experimental and computational data on this specific molecule, this guide synthesizes information from analogous pyridin-2-ol and aminopyridine systems to predict its structural and energetic landscape. We will delve into the probable tautomeric equilibria, including keto-enol and amino-imino forms, supported by data from closely related compounds. This document also outlines detailed experimental and computational protocols for the definitive characterization of these species, a crucial step in drug discovery and development where specific tautomers and isomers can exhibit vastly different pharmacological profiles.

Introduction to Tautomerism in Substituted Pyridines

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a phenomenon of paramount importance in medicinal chemistry. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and crystal packing, as well as its pharmacokinetic and pharmacodynamic behavior. For substituted pyridines, two primary types of tautomerism are of interest: keto-enol and amino-imino tautomerism.

-

Keto-Enol Tautomerism: Hydroxypyridines can exist in equilibrium with their corresponding pyridone (keto) forms. Generally, 2-hydroxypyridines and 4-hydroxypyridines predominantly exist as the pyridone tautomers due to the greater stability of the amide-like functionality and the preservation of a pseudo-aromatic system.

-

Amino-Imino Tautomerism: Aminopyridines can interconvert between an exocyclic amino form and an endocyclic imino form. The amino tautomer, which retains the aromaticity of the pyridine ring, is typically the thermodynamically favored form.

For a molecule such as this compound, both types of tautomerism are possible, leading to a complex equilibrium of multiple species. Understanding the relative stabilities and interconversion pathways of these tautomers is critical for predicting the molecule's behavior in various environments.

Potential Tautomers and Isomers of this compound

The structure of this compound allows for several potential tautomeric forms. The primary equilibrium is expected to be between the hydroxy-amino form and the pyridone-amino form. Further tautomerization involving the amino group can lead to imino forms.

The main constitutional isomers of interest, beyond tautomers, would involve different substitution patterns of the amino, methyl, and hydroxyl groups on the pyridine ring.

Below is a diagram illustrating the principal tautomeric equilibria for this compound.

Quantitative Analysis of Tautomeric Equilibria (Based on Analogs)

For 2-aminopyridines, the amino tautomer is significantly more stable than the imino form. Computational studies on 2-amino-4-methylpyridine, a structural analog, have quantified this energy difference.[1][2] Similarly, for 2-hydroxypyridines, the pyridone form is generally favored.

Table 1: Calculated Energetic Parameters for the Amino-Imino Tautomerism of 2-Amino-4-methylpyridine (Analog for the Amino Group Tautomerism) [1][2]

| Parameter | Value | Method | Phase |

| Relative Energy (ΔE) Amino Tautomer | 0.00 kcal/mol | DFT (B3LYP)/6-311++G(d,p) | Gas |

| Relative Energy (ΔE) Imino Tautomer | 13.60 kcal/mol | DFT (B3LYP)/6-311++G(d,p) | Gas |

| Activation Energy (Proton Transfer) | 44.81 kcal/mol | DFT (B3LYP)/6-311++G(d,p) | Gas |

Data from a study on 2-amino-4-methylpyridine serves as a proxy for the amino-imino tautomerism.[1][2]

Based on these general principles and analog data, it is highly probable that the 3-amino-6-methyl-1H-pyridin-2-one (pyridone-amino) form is the most stable and predominant tautomer of this compound in solution and in the solid state.

Experimental Protocols for Tautomer and Isomer Characterization

The definitive identification and quantification of the tautomers and isomers of this compound require a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of tautomers in solution.

-

Objective: To identify the predominant tautomeric form and quantify the tautomeric ratio in various solvents.

-

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of 10-20 mg/mL.

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra at a controlled temperature (e.g., 298 K). The chemical shifts of the aromatic, methyl, amino, and hydroxyl/amide protons are indicative of the tautomeric form. The pyridone tautomer is expected to show a downfield shift for the ring protons compared to the hydroxy form.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the carbon at the 2-position will be particularly informative, with a significant downfield shift in the pyridone (keto) form due to the carbonyl character.

-

¹⁵N NMR Spectroscopy: If isotopically labeled material is available, ¹⁵N NMR can provide unambiguous evidence for the location of the proton on the nitrogen atoms.

-

Data Analysis: Integrate the signals corresponding to the different tautomers to determine their relative populations.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups characteristic of each tautomer.

-

Objective: To identify the predominant tautomeric form in the solid state and in solution.

-

Methodology:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution studies, use a suitable IR-transparent solvent.

-

Spectral Acquisition: Record the FTIR spectrum in the 4000-400 cm⁻¹ range.

-

Data Analysis:

-

Hydroxy-Amino Form: Look for a broad O-H stretching band (around 3200-3600 cm⁻¹) and N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).

-

Pyridone-Amino Form: Expect a strong C=O stretching band (around 1650-1690 cm⁻¹) and N-H stretching bands. The absence of a broad O-H band would be indicative of the pyridone form.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can detect different chromophores present in the tautomeric forms.

-

Objective: To qualitatively assess the tautomeric equilibrium.

-

Methodology:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents (e.g., ethanol, water, cyclohexane).

-

Spectral Acquisition: Record the absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The hydroxy and pyridone forms are expected to have different λmax values due to differences in their conjugated systems.

-

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.

-

Objective: To calculate the relative energies, activation barriers for interconversion, and simulated spectra of all possible tautomers.

-

Methodology:

-

Structure Optimization: Perform geometry optimizations of all conceivable tautomers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform vibrational frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict IR spectra.

-

Energy Calculations: Calculate the relative electronic and Gibbs free energies to determine the most stable tautomer. The inclusion of solvent effects (e.g., using a polarizable continuum model) is crucial for comparing with solution-phase experiments.

-

NMR and UV-Vis Simulation: Simulate NMR chemical shifts and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.

-

The following diagram illustrates a typical workflow for the comprehensive analysis of tautomerism.

Synthesis of this compound

A potential synthetic route to this compound involves the reduction of a nitro precursor. One reported method starts from 6-hydroxy-5-nitro-2-picoline.[3]

The logical relationship for this synthesis is as follows:

Conclusion

The tautomeric landscape of this compound is likely dominated by the 3-amino-6-methyl-1H-pyridin-2-one form, based on established principles of tautomerism in related heterocyclic systems. However, the presence and potential significance of minor tautomers, particularly in different solvent environments or when interacting with biological targets, cannot be discounted without direct experimental evidence. This guide provides a framework for the comprehensive investigation of the tautomers and isomers of this molecule, outlining the necessary experimental and computational methodologies. Such studies are indispensable for the rational design and development of new therapeutics based on this chemical scaffold.

References

An In-Depth Technical Guide to the Thermochemical Properties of 3-Amino-6-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 3-Amino-6-methylpyridin-2-ol. Currently, there is a notable absence of experimentally determined or theoretically calculated thermochemical data for this specific compound in publicly accessible literature. This document aims to bridge this gap by providing a comprehensive overview of the established experimental methodologies that can be employed to determine these crucial physicochemical parameters. Detailed protocols for techniques such as combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method are presented. Furthermore, this guide discusses the potential biological significance of aminopyridine derivatives and illustrates a representative signaling pathway. The content is structured to serve as a practical resource for researchers initiating the thermochemical characterization of this compound or analogous compounds, providing a foundational framework for experimental design and data interpretation.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, including its enthalpy of formation, heat capacity, and enthalpy of sublimation, is fundamental for its development and application. These parameters are critical for predicting the compound's stability, reactivity, and behavior in various physical and chemical processes. This guide provides the necessary theoretical background and detailed experimental protocols for the comprehensive thermochemical characterization of this molecule.

Thermochemical Data for this compound

As of the date of this publication, specific experimental thermochemical data for this compound are not available in the peer-reviewed literature. To facilitate future research, the following tables are presented as a template for the systematic reporting of such data once it is determined.

Table 1: Standard Molar Enthalpy of Formation

This table will house the standard molar enthalpy of formation (ΔfH°m) of the compound in its solid and gaseous states. This value represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.

| Parameter | Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Formation (solid), ΔfH°m(cr) | Data not available | Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation, ΔgcrH°m | Data not available | Knudsen Effusion |

| Standard Molar Enthalpy of Formation (gas), ΔfH°m(g) | Data not available | Derived |

Table 2: Molar Heat Capacity

This table is intended to display the molar heat capacity (Cp,m) of the solid compound as a function of temperature. Heat capacity is a measure of the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius.

| Temperature (K) | Molar Heat Capacity, Cp,m (J·mol⁻¹·K⁻¹) | Method |

| e.g., 298.15 | Data not available | Differential Scanning Calorimetry |

| ... | ... | ... |

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental procedures for determining the key thermochemical properties of solid organic compounds like this compound.

Determination of the Standard Molar Enthalpy of Formation (ΔfH°m(cr)) by Combustion Calorimetry

The standard molar enthalpy of formation in the crystalline state is typically determined from the standard molar enthalpy of combustion (ΔcH°m) using a bomb calorimeter.[1][2][3]

Experimental Protocol:

-

Sample Preparation: A pellet of the high-purity crystalline sample (approximately 0.5-1.0 g) is accurately weighed.

-

Calorimeter Setup: The pellet is placed in a crucible within a combustion bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.

-

Combustion: The bomb is placed in a calorimeter vessel containing a precisely known mass of water. The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water in the calorimeter is monitored with high precision.

-

Data Analysis: The energy of combustion at constant volume (ΔcU°m) is calculated from the temperature rise and the energy equivalent of the calorimeter. The energy equivalent is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Corrections: Corrections, known as Washburn corrections, are applied to account for the formation of nitric acid from residual nitrogen and sulfuric acid if sulfur is present, and for the energy of ignition.[1]

-

Calculation of Enthalpy of Combustion: The standard molar enthalpy of combustion (ΔcH°m) is calculated from the corrected energy of combustion.

-

Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is then derived using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).

Determination of the Molar Heat Capacity (Cp,m) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of a substance as a function of temperature.[4][5][6][7]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Measurement Procedure (Three-Step Method):

-

Baseline Run: An empty sample pan and an empty reference pan are heated at a constant rate (e.g., 10 K·min⁻¹) over the desired temperature range to obtain a baseline curve.

-

Sapphire Run: A sapphire standard with a known heat capacity is placed in the sample pan and heated under the same conditions to obtain a calibration curve.

-

Sample Run: The sample is placed in the sample pan and heated under the same conditions.

-

-

Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The specific heat capacity of the sample is calculated by comparing the heat flow of the sample to that of the sapphire standard and the baseline.

Determination of the Standard Molar Enthalpy of Sublimation (ΔgcrH°m) by the Knudsen Effusion Method

The Knudsen effusion method is suitable for determining the vapor pressure of solids with low volatility. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[8][9][10][11][12]

Experimental Protocol:

-

Sample Preparation: The solid sample is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss using the Knudsen equation.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the absolute temperature (1/T). The slope of this plot is equal to -ΔgcrH°m/R, where R is the gas constant, allowing for the determination of the standard molar enthalpy of sublimation.

Potential Biological Activity and Signaling Pathways

Aminopyridine derivatives are known to exhibit a wide range of biological activities.[13] They are recognized as blockers of voltage-gated potassium channels. Some aminopyridine compounds have been investigated for their pro-apoptotic properties in various cancer cells.[14] For instance, 4-aminopyridine has been shown to induce apoptosis in human acute myeloid leukemia (AML) cells.[14] The proposed mechanism involves the inhibition of Kv channels, leading to an increase in intracellular calcium concentration ([Ca²⁺]i) through the P2X7 receptor pathway.[14] While the specific biological activity of this compound has not been reported, the activity of related compounds suggests that it may also interact with ion channels or other cellular targets.

Mandatory Visualizations

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive thermochemical characterization of a solid organic compound.

Caption: Experimental workflow for thermochemical characterization.

Representative Signaling Pathway for an Aminopyridine Derivative

This diagram illustrates a potential signaling pathway for an aminopyridine derivative, based on the known mechanism of 4-aminopyridine in inducing apoptosis in cancer cells.[14]

Caption: Representative signaling pathway for aminopyridine-induced apoptosis.

References

- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 3. The Calorimetry of Combustions and Related Reactions: Inorganic Reactions - UNT Digital Library [digital.library.unt.edu]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. mse.ucr.edu [mse.ucr.edu]

- 6. infinitalab.com [infinitalab.com]

- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 8. pragolab.cz [pragolab.cz]

- 9. Knudsen cell - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scranton.edu [scranton.edu]

- 13. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 14. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 3-Amino-6-methylpyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel heterocyclic compound, 3-Amino-6-methylpyridin-2-ol. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates potential therapeutic applications based on the well-documented activities of structurally analogous aminopyridine and pyridinol derivatives. This guide outlines potential antimicrobial, kinase inhibitory, and cytotoxic properties and provides detailed experimental protocols for their investigation. Furthermore, it visualizes key signaling pathways that may be modulated by this compound and presents workflows for its synthesis and biological evaluation. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound and similar compounds, facilitating further exploration into their therapeutic potential.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Aminopyridine and hydroxypyridine (pyridinone) derivatives, in particular, have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. The compound this compound combines key pharmacophoric features of both aminopyridines and pyridinols, making it a molecule of significant interest for drug discovery programs. Its structural features suggest potential interactions with various biological targets, warranting a thorough investigation of its pharmacological profile.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a nitro precursor. A plausible synthetic route starts from 6-Hydroxy-5-nitro-2-picoline.[1]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

General Experimental Protocol: Reduction of 6-Hydroxy-5-nitro-2-picoline

-

Dissolution: Dissolve 6-Hydroxy-5-nitro-2-picoline in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas at a suitable pressure (e.g., 50 psi).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filtration and Concentration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Potential Biological Activities and Quantitative Data from Analogs

Based on the activities of structurally related compounds, this compound is hypothesized to possess antimicrobial, kinase inhibitory, and cytotoxic properties. The following tables summarize quantitative data for analogous compounds to provide a preliminary indication of potential potency.

Potential Antimicrobial Activity

Aminopyridine and pyridinol derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Analogous Pyridine Derivatives against Various Microorganisms

| Compound Class | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound |

| Pyridinone Derivatives | Staphylococcus aureus (MRSA) | Positive | 3.74 - 8.92 | Amikacin |

| Pyridinone Derivatives | Pseudomonas aeruginosa | Negative | 3.74 - 8.92 | Amikacin |

| Pyridinone Derivatives | Acinetobacter baumannii | Negative | 3.74 - 8.92 | Amikacin |

| 3-(3-Pyridyl)-oxazolidinone | Bacillus subtilis | Positive | 16 | Linezolid |

| Heteroarylcyanovinyl Quinazolones | Escherichia coli | Negative | 0.5 | Norfloxacin |

Data is for analogous compounds and not for this compound itself.[2][3]

Potential Kinase Inhibitory Activity

The aminopyridine scaffold is a common feature in many kinase inhibitors. Dysregulation of kinase signaling is a hallmark of cancer and inflammatory diseases.

Table 2: Kinase Inhibitory Activity (IC50) of Analogous Aminopyridine Derivatives

| Compound Class | Kinase Target | IC50 (nM) | Assay Type |

| 2-Aminopyridine Derivative (MR3278) | PI3Kδ | 30 | Cell-free kinase assay |

| Aminopyridine Derivative (KRC-180) | JAK2 | Direct Inhibition | In vitro kinase assay |

| Pyridinylquinoxaline Derivative (6f) | p38α MAP Kinase | 81 | Enzyme inhibition assay |

| Pyrido[2,3-b]pyrazine Derivative (9e) | p38α MAP Kinase | 38 | Enzyme inhibition assay |

Data is for analogous compounds and not for this compound itself.

Potential Cytotoxic Activity

The potential of this compound as an anticancer agent can be evaluated through in vitro cytotoxicity assays against various cancer cell lines.

Table 3: Cytotoxic Activity (IC50) of Analogous Aminopyridine Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) |

| 3-aminoimidazole[1,2-α]pyridine (Cpd 12) | HT-29 | Colorectal Cancer | 4.15 ± 2.93 |

| 3-aminoimidazole[1,2-α]pyridine (Cpd 14) | B16F10 | Melanoma | 21.75 ± 0.81 |

| 2-Aminopyridine Derivative | HCT 116 | Colorectal Cancer | 3.7 - 8.1 |

| 2-Aminopyridine Derivative | HT29 | Colorectal Cancer | 3.27 - 7.7 |

Data is for analogous compounds and not for this compound itself.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Caption: Workflow for MIC determination using broth microdilution.

-

Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate them into sterile cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculation: Dilute the bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.

Caption: Workflow for in vitro kinase inhibition assay.

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

-

Assay Plate Preparation: Add the compound dilutions to the wells of a 384-well white plate. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

-

Kinase Reaction: Add the kinase and its specific substrate to the wells. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Then, add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for cytotoxicity assessment using MTT assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Potential Signaling Pathways

Based on the activities of related aminopyridine compounds, this compound may modulate key signaling pathways involved in cell growth, proliferation, and survival.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling, and its dysregulation is implicated in various cancers and inflammatory diseases. Aminopyridine derivatives have been identified as inhibitors of JAK kinases.

Caption: Potential inhibition of the JAK-STAT signaling pathway.

PI3K/Akt Signaling Pathway